
Copper;methyl 2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;methyl 2-hydroxybenzoate, also known as copper(II) methyl salicylate, is a coordination compound where copper is complexed with methyl 2-hydroxybenzoate. Methyl 2-hydroxybenzoate, commonly known as methyl salicylate, is an ester of salicylic acid. This compound is known for its characteristic wintergreen odor and is widely used in various applications, including as a flavoring agent and in topical analgesics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of copper;methyl 2-hydroxybenzoate typically involves the reaction of copper(II) salts with methyl 2-hydroxybenzoate. One common method is to dissolve copper(II) sulfate in water and then add methyl 2-hydroxybenzoate dissolved in ethanol. The reaction mixture is stirred and heated under reflux conditions to facilitate the formation of the complex. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where copper(II) salts and methyl 2-hydroxybenzoate are mixed under controlled conditions. The reaction is monitored to ensure complete conversion, and the product is purified using industrial-scale filtration and recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Copper;methyl 2-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: The methyl 2-hydroxybenzoate ligand can be substituted by other ligands in the presence of suitable reagents.
Complexation: The compound can form additional complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange reactions can be carried out using various ligands such as ammonia or ethylenediamine.
Complexation: Additional ligands like bipyridine or phenanthroline can be used to form more complex structures.
Major Products Formed
Oxidation: Oxidized forms of the copper complex.
Substitution: New copper complexes with different ligands.
Complexation: Multi-ligand copper complexes.
Scientific Research Applications
Copper;methyl 2-hydroxybenzoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in coordination chemistry studies.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in topical formulations for pain relief due to its anti-inflammatory properties.
Industry: Used in the formulation of various consumer products, including cosmetics and cleaning agents.
Mechanism of Action
The mechanism of action of copper;methyl 2-hydroxybenzoate involves the interaction of the copper ion with biological molecules. The copper ion can participate in redox reactions, generating reactive oxygen species that can damage microbial cell walls, leading to antimicrobial effects. Additionally, the methyl 2-hydroxybenzoate component can inhibit the activity of enzymes involved in inflammation, providing pain relief.
Comparison with Similar Compounds
Similar Compounds
Methyl salicylate: The parent compound, used widely in topical analgesics and as a flavoring agent.
Copper(II) acetate: Another copper complex with different ligands, used in various chemical applications.
Copper(II) sulfate: A common copper salt used in agriculture and industry.
Uniqueness
Copper;methyl 2-hydroxybenzoate is unique due to its combination of copper and methyl 2-hydroxybenzoate, providing both the antimicrobial properties of copper and the anti-inflammatory effects of methyl salicylate. This dual functionality makes it a valuable compound in both scientific research and practical applications.
Properties
CAS No. |
15375-93-6 |
|---|---|
Molecular Formula |
C16H16CuO6+2 |
Molecular Weight |
367.84 g/mol |
IUPAC Name |
copper;methyl 2-hydroxybenzoate |
InChI |
InChI=1S/2C8H8O3.Cu/c2*1-11-8(10)6-4-2-3-5-7(6)9;/h2*2-5,9H,1H3;/q;;+2 |
InChI Key |
PNQDGJVIYJLKRN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1O.COC(=O)C1=CC=CC=C1O.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


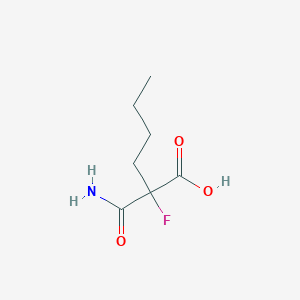
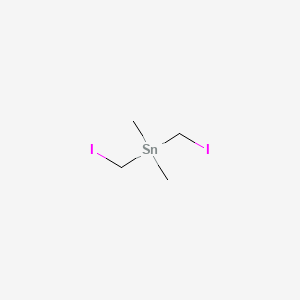
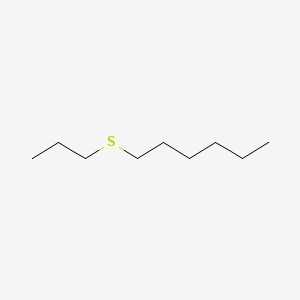
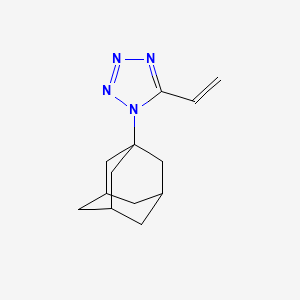
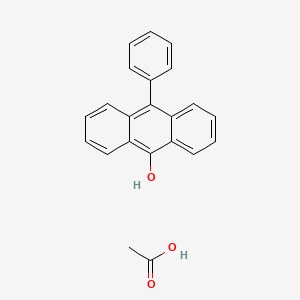
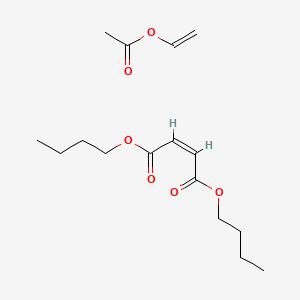
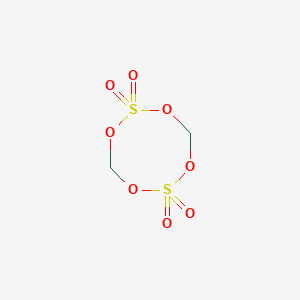
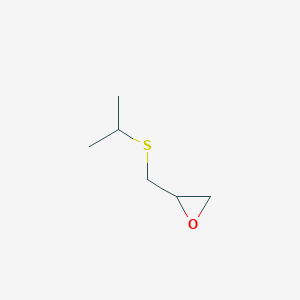

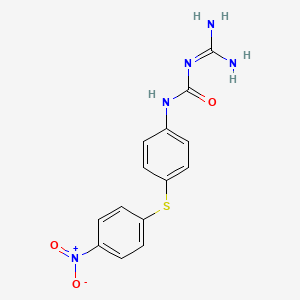
![(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde](/img/structure/B14703692.png)
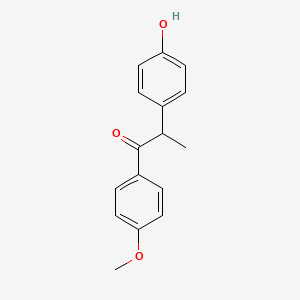
![2,2'-Methylenebis(1-hydroxy-3H-naphtho[2,1-b]pyran-3-one)](/img/structure/B14703702.png)
![Diethyl 4-oxo-6,7-diazabicyclo[3.2.2]nona-2,8-diene-6,7-dicarboxylate](/img/structure/B14703707.png)
